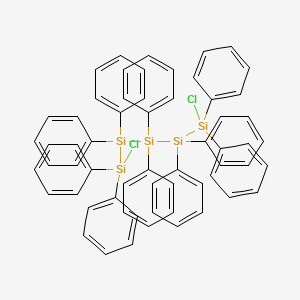
1,5-Dichloro-1,1,2,2,3,3,4,4,5,5-decaphenylpentasilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dichloro-1,1,2,2,3,3,4,4,5,5-decaphenylpentasilane is a compound with the molecular formula C60H50Cl2Si5. It is a member of the polysilane family, characterized by a silicon backbone with phenyl and chlorine substituents.
Méthodes De Préparation
1,5-Dichloro-1,1,2,2,3,3,4,4,5,5-decaphenylpentasilane is synthesized through a ring-opening reaction of decaphenylcyclopentasilane. The process involves treating decaphenylcyclopentasilane with phosphorus pentachloride (PCl5) in 1,1,2,2-tetrachloroethane. This reaction yields the desired compound with a silicon chain adopting an all-trans conformation .
Analyse Des Réactions Chimiques
1,5-Dichloro-1,1,2,2,3,3,4,4,5,5-decaphenylpentasilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The silicon backbone can undergo oxidation and reduction reactions, altering the oxidation state of silicon atoms.
Hydrolysis: The compound can be hydrolyzed to form silanols and other silicon-containing products.
Common reagents used in these reactions include phosphorus pentachloride (PCl5), aluminum chloride (AlCl3), and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,5-Dichloro-1,1,2,2,3,3,4,4,5,5-decaphenylpentasilane has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other silicon-containing compounds and materials.
Materials Science: The compound’s unique structural properties make it valuable in developing new materials with specific electronic and optical properties.
Biology and Medicine:
Industry: It is used in the production of advanced polymers and coatings with enhanced durability and performance
Mécanisme D'action
The mechanism of action of 1,5-Dichloro-1,1,2,2,3,3,4,4,5,5-decaphenylpentasilane involves its interaction with various molecular targets and pathways. The compound’s silicon backbone and phenyl groups contribute to its reactivity and ability to form stable complexes with other molecules. The chlorine atoms can participate in substitution reactions, further modifying the compound’s properties and interactions .
Comparaison Avec Des Composés Similaires
1,5-Dichloro-1,1,2,2,3,3,4,4,5,5-decaphenylpentasilane can be compared with other similar compounds, such as:
Decaphenylcyclopentasilane: The precursor for the synthesis of this compound.
Dichlorodiphenylsilane: Another silicon-containing compound with similar reactivity.
Polysilanes: A broader class of compounds with silicon backbones and various substituents.
The uniqueness of this compound lies in its specific structural arrangement and the presence of both phenyl and chlorine substituents, which confer distinct chemical and physical properties .
Propriétés
Numéro CAS |
15288-60-5 |
|---|---|
Formule moléculaire |
C60H50Cl2Si5 |
Poids moléculaire |
982.4 g/mol |
Nom IUPAC |
bis[[chloro(diphenyl)silyl]-diphenylsilyl]-diphenylsilane |
InChI |
InChI=1S/C60H50Cl2Si5/c61-63(51-31-11-1-12-32-51,52-33-13-2-14-34-52)65(55-39-19-5-20-40-55,56-41-21-6-22-42-56)67(59-47-27-9-28-48-59,60-49-29-10-30-50-60)66(57-43-23-7-24-44-57,58-45-25-8-26-46-58)64(62,53-35-15-3-16-36-53)54-37-17-4-18-38-54/h1-50H |
Clé InChI |
DDJJBUJMIXQNHW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)([Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)Cl)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)[Si](C9=CC=CC=C9)(C1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


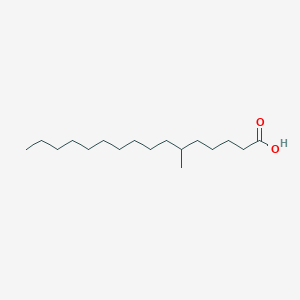
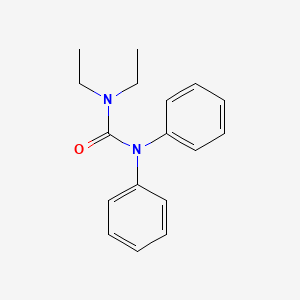
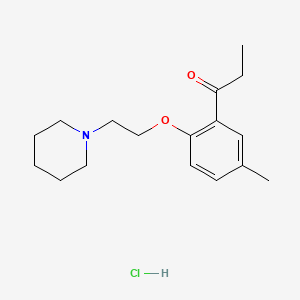
![1-Nitro-2-[(2-phenylcyclopropyl)sulfonyl]benzene](/img/structure/B14718746.png)
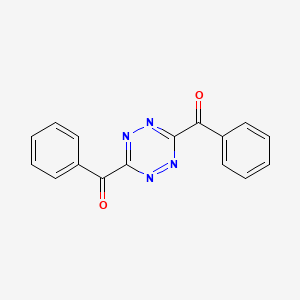
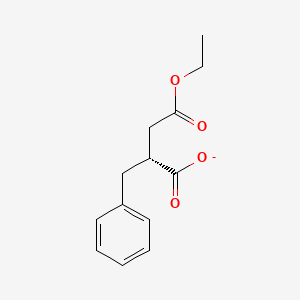

![4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one](/img/structure/B14718767.png)


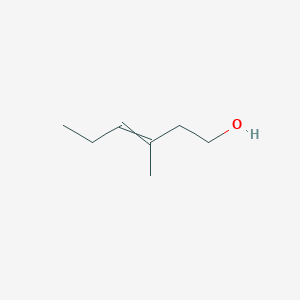
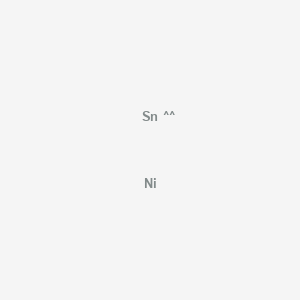
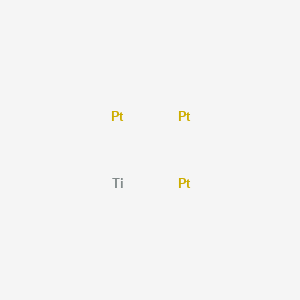
![1H,5H-Dicyclopenta[1,4]dioxin-1,1,2,2,3,3,3a,4a,5,5,6,6,7,7,7a,8a-hexadecol(9CI)](/img/structure/B14718784.png)
